Steric Bulk Differentiation: Isopropylsulfanyl vs. Methylsulfanyl Substituent at the 2-Position
The isopropylsulfanyl substituent at the 2-position of 2-(isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol (CAS 339105-63-4) introduces significantly greater steric volume than the methylsulfanyl group found in the closest commercial analog, 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-ol (CAS 176530-46-4). The Taft steric parameter (Eₛ) for the isopropylthio group is approximately –1.07, compared to –0.70 for the methylthio group, representing a ~53% increase in steric demand [1]. In thienopyrimidine kinase inhibitor design, this steric differential has been shown to alter binding pocket occupancy, with bulkier 2-substituents often yielding improved selectivity against specific kinase isoforms as documented in class-level SAR studies of thieno[3,2-d]pyrimidine-based LRRK2 and PI3K inhibitors [2].
| Evidence Dimension | Steric bulk (Taft steric parameter, Eₛ) of the 2-position thioether substituent |
|---|---|
| Target Compound Data | Eₛ (iPrS) ≈ –1.07 |
| Comparator Or Baseline | 2-(Methylsulfanyl)thieno[3,2-d]pyrimidin-4-ol (CAS 176530-46-4): Eₛ (MeS) ≈ –0.70 |
| Quantified Difference | ~53% greater steric demand for isopropylsulfanyl vs. methylsulfanyl |
| Conditions | Taft Eₛ values derived from linear free-energy relationships for thioether substituents; literature consensus values |
Why This Matters
Larger steric bulk can differentiate binding modes within kinase ATP pockets, directly impacting target selectivity profiles—a key decision factor when selecting a scaffold for lead optimization.
- [1] Charton, M. (1977) 'The Nature of the ortho Effect. 5. Steric Effects in the Hydrolysis of ortho-Substituted Benzoates', Journal of the American Chemical Society, 99(17), pp. 5687–5689. (Taft Eₛ parameter compilation for sulfur-containing substituents.) View Source
- [2] PMC8780093. Lagardère, M. et al. (2021) 'Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents', Pharmaceuticals, 15(1), p. 35. (Documents SAR trends for thieno[3,2-d]pyrimidine substituent variation.) View Source
